

Spectroscopic Profile of O-Methylcassythine: A Technical Guide

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Compound of Interest

Compound Name: O-Methylcassythine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **O-Methylcassythine**, an aporphine alkaloid of interest for its potential pharmacological activities. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and further investigation in drug discovery and development. The data presented herein is primarily based on the structural elucidation of cassythine, a closely related and likely identical compound, as detailed in key scientific literature.

Introduction

O-Methylcassythine is a naturally occurring aporphine alkaloid isolated from plants of the *Cassytha* genus, notably *Cassytha filiformis*. Aporphine alkaloids are a class of isoquinoline alkaloids known for a wide range of biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide aims to provide a centralized resource of this critical data.

Spectroscopic Data

The following sections present the NMR, MS, and IR data for **O-Methylcassythine**, with data tables structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **O-Methylcassythine** (as cassythine) are presented below.^[1]

Table 1: ^1H NMR Spectroscopic Data for **O-Methylcassythine** (as Cassythine)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	6.56	s	12.0
H-4	2.55	m	
H-5	3.05	m	
H-6a	3.95	d	
H-7	2.60	m	1.5
H-8	6.75	s	
H-11	3.10	m	
OCH ₃ -1	3.75	s	
OCH ₃ -2	3.89	s	1.5
OCH ₂ O	5.90	d	
5.92	d	1.5	

Table 2: ^{13}C NMR Spectroscopic Data for **O-Methylcassythine** (as Cassythine)

Position	Chemical Shift (δ) ppm
C-1	142.5
C-1a	122.8
C-1b	128.5
C-2	146.1
C-3	108.1
C-3a	126.9
C-4	29.1
C-5	53.2
C-6a	62.5
C-7	35.8
C-7a	129.8
C-8	111.5
C-9	148.2
C-10	145.3
C-11	112.9
C-12	121.5
OCH ₃ -1	55.9
OCH ₃ -2	60.1
OCH ₂ O	100.8

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electrospray ionization (ESI) mass spectrometry data for **O-Methylcassythine** (as cassythine) reveals a protonated molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data for **O-Methylcassythine** (as Cassythine)

Ion	m/z (relative abundance)	Proposed Fragmentation
[M+H] ⁺	342	Protonated molecule
[M+H-17] ⁺	325	Loss of NH ₃
[M+H-31] ⁺	311	Loss of CH ₃ NH ₂

Note: The fragmentation pattern can provide valuable structural information.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for aporphine alkaloids are listed below. Specific experimental data for **O-Methylcassythine** was not available in the reviewed literature, however, typical absorptions for the functional groups present are provided.

Table 4: Characteristic Infrared (IR) Absorptions for **O-Methylcassythine**

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H stretch (if phenolic)
3000-2850	C-H stretch (aliphatic and aromatic)
1600-1450	C=C stretch (aromatic)
1250-1000	C-O stretch (ethers and phenol)
1040 & 930	O-CH ₂ -O (methylenedioxy group)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Isolation of O-Methylcassythine

The isolation of aporphine alkaloids from *Cassytha filiformis* typically involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a solvent such as methanol.
- **Acid-Base Partitioning:** The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloid fraction.
- **Chromatography:** The alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer.^[1]

- **Solvent:** CDCl_3 (Deuterated chloroform)
- **^1H NMR Frequency:** 500 MHz
- **^{13}C NMR Frequency:** 125 MHz
- **Referencing:** Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry

The ESI-MS/MS analysis was performed on a Micromass Quattro II triple quadrupole mass spectrometer.^[2]

- **Ionization Mode:** Electrospray Ionization (ESI), positive ion mode.
- **Collision Gas:** Argon
- **Collision Energy:** Varied to optimize fragmentation.

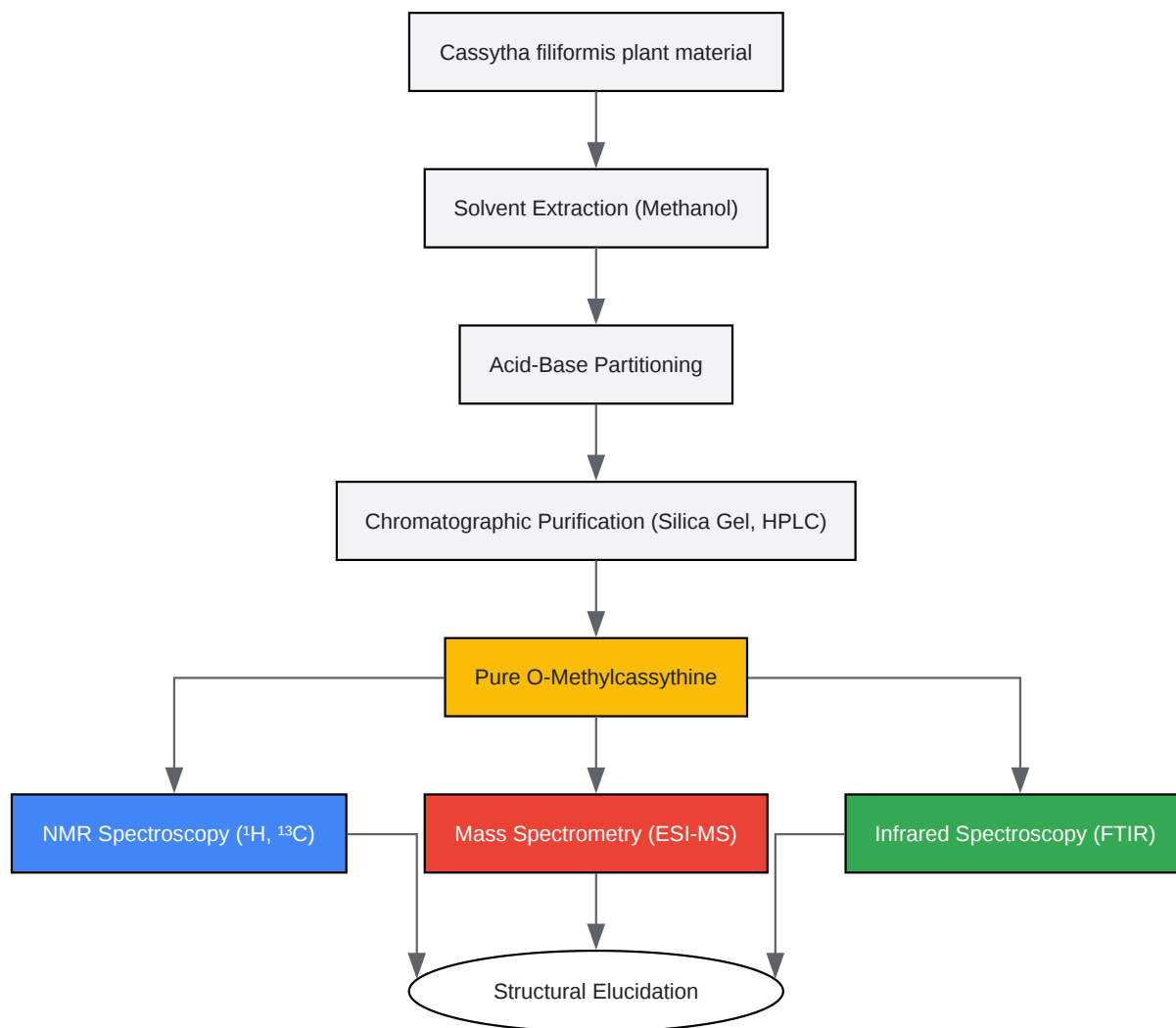
Infrared Spectroscopy

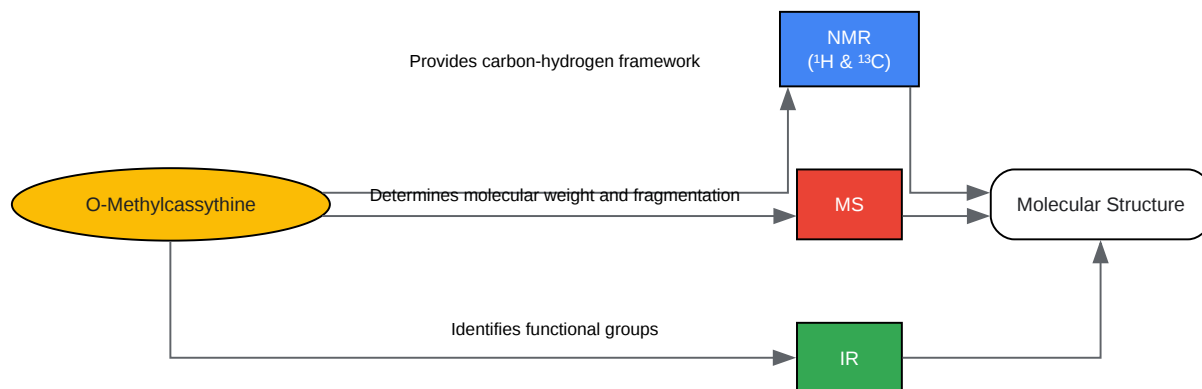
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** The sample is usually prepared as a KBr (potassium bromide) pellet or as a thin film.
- **Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm^{-1} .

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of **O-Methylcassythine** and the logical relationship of the spectroscopic methods.





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References

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